1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the purine class of compounds, which are essential in various biological processes, including DNA and RNA synthesis.
The compound is classified under purines, specifically as a derivative of 6H-purin-6-one. It is identified by its CAS number 91516-86-8 and has a molecular formula of with a molecular weight of approximately 799.912 g/mol . Its structure includes multiple aromatic rings and functional groups that contribute to its biological activity.
The synthesis of 1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one can involve several steps, typically starting from simpler purine derivatives. The process may include:
These steps require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product .
The molecular structure of 1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one is characterized by:
COc1ccc(cc1)C(Nc2nc(O)c3ncn(COC(CO)COC(c4ccccc4)(c5ccccc5)c6ccc(OC)cc6)c3n2)(c7ccccc7)c8ccccc8The structure features multiple aromatic rings that enhance its interaction with biological targets.
The chemical reactivity of this compound can be analyzed through its interactions with biological macromolecules. Potential reactions include:
These reactions are crucial for understanding its pharmacological effects and potential therapeutic applications .
The mechanism of action for 1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one likely involves:
Experimental studies would be necessary to elucidate these mechanisms further, including binding affinity assays and kinetic studies .
Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | 200.2 - 203.8 °C |
| Density | 1.23 ± 0.1 g/cm³ |
| pKa | 9.54 ± 0.20 |
These properties suggest that the compound is relatively stable under standard laboratory conditions but may require specific conditions for optimal solubility and reactivity .
1,9-Dihydro-9-[[1-[[[4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one has potential applications in:
Further research is needed to explore its full therapeutic potential and mechanisms within biological systems .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: